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4-(benzylsulfamoyl)benzoic Acid
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Overview
Description
4-(Benzylsulfamoyl)benzoic acid is an organic compound characterized by the presence of a benzylsulfamoyl group attached to a benzoic acid core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzylsulfamoyl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with benzyl chloride in the presence of a base, followed by sulfonation. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzoic acid compounds.
Scientific Research Applications
4-(Benzylsulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of cytosolic phospholipase A2α by binding to the enzyme’s active site, thereby preventing the formation of pro-inflammatory eicosanoids .
Comparison with Similar Compounds
4-Sulfamoylbenzoic acid: Shares the sulfonamide group but lacks the benzyl substitution.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds have various substituents on the sulfonamide nitrogen, which can affect their biological activity.
Uniqueness: 4-(Benzylsulfamoyl)benzoic acid is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Biological Activity
4-(Benzylsulfamoyl)benzoic acid, a compound with the chemical formula C15H16N2O4S, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with a sulfamoyl group and a benzyl group, contributing to its unique reactivity and biological interactions. Its structure can be represented as follows:
- Chemical Formula : C15H16N2O4S
- Molecular Weight : 320.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites on proteins, potentially modulating their activity. This interaction is crucial for its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 50 μg/mL |
Bacillus subtilis | 25 μg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Studies suggest that the compound can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This property makes it a candidate for therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The compound demonstrated potent activity, significantly reducing bacterial growth in vitro compared to control groups .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked reduction in swelling and pain indicators, suggesting its potential use in treating inflammatory conditions .
Toxicity and Safety Profile
Toxicity assessments indicate that while this compound exhibits biological activity, it also presents some level of toxicity at higher concentrations. In studies involving aquatic organisms such as Daphnia magna, moderate toxicity was observed, emphasizing the need for careful dosage considerations in therapeutic applications .
Properties
IUPAC Name |
4-(benzylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKWFWKPYTWADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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